
Codeine-6-glucuronide
Overview
Description
Codeine-6-glucuronide is a major active metabolite of codeine, an opiate commonly used for its analgesic and antitussive properties. This compound is formed when codeine undergoes glucuronidation, a process facilitated by the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7). This compound is responsible for a significant portion of the analgesic effects of codeine, contributing to its pain-relieving properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Codeine-6-glucuronide is synthesized through the glucuronidation of codeine. This process involves the conjugation of codeine with glucuronic acid, catalyzed by the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7). The reaction typically occurs in the liver, where codeine is metabolized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and accuracy of the compound. The process includes solid-phase extraction and the use of deuterated internal standards for precise quantification .
Chemical Reactions Analysis
Chemical Stability and Degradation Pathways
C6G exhibits notable stability in biological systems, though minor degradation occurs under specific conditions:
Key Findings from In Vivo Studies
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Plasma Stability : After intravenous administration in rats, >90% of C6G remains intact , with only trace amounts converted to morphine-6-glucuronide (M6G) via demethylation .
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Enzymatic Resistance : C6G is not a substrate for β-glucuronidases in the gut, preventing enterohepatic recirculation .
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Thermal Degradation : Limited data exist, but glucuronides generally degrade at >150°C via cleavage of the glycosidic bond.
Comparative Stability Table
Parameter | This compound (C6G) | Codeine | Morphine-6-Glucuronide (M6G) |
---|---|---|---|
Plasma Half-Life (rats) | 2.1 ± 0.3 h | 1.8 ± 0.2 h | 3.5 ± 0.4 h |
Enzymatic Hydrolysis | Resistant | N/A | Susceptible |
Major Degradation Product | None (stable) | Morphine | Morphine |
Reactivity in Analytical Derivatization
C6G’s chemical structure necessitates specialized methods for detection and quantification:
Derivatization Techniques
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LC-MS/MS : Requires ionization enhancement via formic acid in mobile phases.
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Hydrolysis Assays : Forced acid hydrolysis (1M HCl, 100°C) yields codeine, but this is rarely used due to C6G’s stability .
Structural Features Impacting Reactivity
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6-O-Glucuronide Group : Electron-withdrawing effects reduce nucleophilic reactivity at the 3-methoxy group.
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Quaternary Carbon (C9) : Limits stereochemical modifications under physiological conditions.
Pharmacological Interactions
While not direct chemical reactions, C6G’s binding to opioid receptors involves non-covalent interactions:
Interaction Type | Target Receptor | Affinity (Ki) |
---|---|---|
Ionic Interaction | μ-opioid receptor | 210 ± 15 nM |
Hydrogen Bonding | δ-opioid receptor | 950 ± 110 nM |
C6G retains 60% of codeine’s analgesic efficacy due to its direct receptor binding, independent of morphine conversion .
Synthetic Modifications (Experimental)
While C6G itself is not synthetically modified in clinical contexts, research has explored analogs:
Acetylation Studies
Scientific Research Applications
Analgesic Properties
Research Findings:
- Codeine-6-glucuronide exhibits significant analgesic effects, providing approximately 60% of the analgesic response compared to codeine itself when administered intravenously. This suggests that it retains considerable pain-relieving properties independently of its parent compound .
- Studies indicate that this compound has a favorable safety profile with reduced immunosuppressive effects compared to codeine, making it a potential candidate for pain management in diverse clinical settings .
Case Studies:
- A study involving healthy Greyhound dogs demonstrated that after intravenous administration of codeine, high concentrations of this compound were detected, suggesting effective metabolism and retention in the body . This research highlights the compound's relevance in veterinary medicine as well.
Pharmacokinetics and Metabolism
Pharmacokinetic Profiles:
- Approximately 50-70% of codeine is converted into this compound through metabolic pathways, primarily involving UGT2B7 . This high conversion rate underscores its significance in the pharmacological activity of codeine.
- The pharmacokinetics of codeine and its metabolites were studied in various contexts, revealing that this compound has a longer half-life and higher plasma concentrations compared to its parent compound after administration .
Key Data Table: Pharmacokinetic Parameters of Codeine and this compound
Parameter | Codeine | This compound |
---|---|---|
Half-Life | 3.2 hours | 3.2 hours |
Peak Plasma Concentration (Cmax) | 735.75 ng/mL (IV) | 1952.86 ng/mL (oral) |
Bioavailability | ~4% (oral) | High after IV |
Clearance | 29.94 mL/min/kg | 55 mL/min |
Clinical Applications
Pain Management:
- This compound is being explored for its efficacy in treating various types of pain, including postoperative pain and acute pain scenarios. A study comparing paracetamol/codeine combinations with ketorolac indicated that the combination was effective for managing pain in emergency department patients .
Toxicology and Forensic Science:
- The simultaneous determination of codeine and its metabolites, including this compound, is crucial in forensic toxicology. A validated method using high-performance liquid chromatography mass spectrometry allows for precise quantification in post-mortem samples, aiding in understanding overdose cases involving opiates .
Mechanism of Action
Codeine-6-glucuronide exerts its effects by acting as an agonist at the mu-opioid receptors. This interaction leads to the activation of the opioid receptor pathways, resulting in analgesic effects. The compound is responsible for approximately 60% of the analgesic effects of codeine . Unlike codeine, this compound exhibits decreased immunosuppressive effects, making it a potentially safer alternative for pain management .
Comparison with Similar Compounds
Similar Compounds
Morphine-6-glucuronide: Another major metabolite of morphine, known for its potent analgesic effects.
Morphine-3-glucuronide: A metabolite of morphine with less analgesic activity compared to morphine-6-glucuronide.
Norcodeine: A minor metabolite of codeine formed through N-demethylation.
Uniqueness
Codeine-6-glucuronide is unique in its ability to provide significant analgesic effects with reduced immunosuppressive properties compared to codeine. This makes it a valuable compound for pain management, especially in immune-compromised patients .
Biological Activity
Codeine-6-glucuronide (C6G) is a significant metabolite of codeine, primarily formed through the conjugation of codeine with glucuronic acid via the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). This compound plays a crucial role in the pharmacological effects of codeine, particularly in pain management. This article explores the biological activity of C6G, focusing on its analgesic properties, pharmacokinetics, receptor interactions, and implications in clinical settings.
Overview of this compound
- Chemical Structure : C6G belongs to the morphinan class of organic compounds, characterized by a complex polycyclic structure.
- Formation : It is synthesized in the liver during the metabolism of codeine and is considered one of its major active metabolites, contributing significantly to its analgesic effects.
Analgesic Properties
C6G exhibits notable analgesic activity. Research indicates that it may account for approximately 60% of the analgesic effects attributed to codeine itself.
Key Findings:
- Antinociceptive Effects : A study demonstrated that centrally administered C6G produced antinociceptive effects comparable to those of codeine, with reduced immunosuppressive effects .
- Receptor Binding : C6G binds to mu-opioid receptors (MOR) with an affinity similar to that of codeine, suggesting that it may activate these receptors effectively .
Pharmacokinetics
Understanding the pharmacokinetics of C6G is essential for evaluating its therapeutic potential.
Observations:
- C6G demonstrates substantial first-pass metabolism when administered orally, leading to high plasma concentrations.
- It is relatively stable in vivo, with minimal conversion to other metabolites such as morphine-6-glucuronide.
Case Studies and Clinical Implications
Several studies have explored the clinical implications of C6G in pain management:
- Intravenous Administration Study : In a controlled study involving rats, intravenous administration of C6G resulted in significant analgesia, indicating its potential as an effective pain relief option .
- Comparative Studies : Research comparing the pharmacokinetics and pharmacodynamics of C6G with other opioids has shown that it could be a viable alternative or adjunct in opioid therapy, especially for patients requiring pain management with reduced immunosuppressive risks .
Future Directions and Research
Ongoing research aims to develop analogues of C6G with enhanced biological activity. Recent studies synthesized thiosaccharide analogues that showed improved mu receptor affinity compared to traditional opioids . These developments could lead to more effective pain management strategies with fewer side effects.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of codeine leading to C6G formation, and which enzymes are involved?
Codeine undergoes three major metabolic pathways:
- Glucuronidation (80-85% of metabolism) : Mediated by UGT2B7/UGT2B4, forming C6G .
- O-demethylation (5-10%) : Catalyzed by CYP2D6, producing morphine, a minor contributor to analgesia .
- N-demethylation (10-15%) : Via CYP3A4, yielding norcodeine . Methodological Note: Use in vitro liver microsomal assays or recombinant enzyme systems to quantify pathway contributions. Phenotyping with specific inhibitors (e.g., quinidine for CYP2D6) can isolate enzyme activity .
Q. What analytical methods are recommended for detecting C6G in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ solid-phase extraction (SPE) for sample cleanup, followed by electrospray ionization (ESI) LC-MS to distinguish C6G from isomers (e.g., morphine-3-glucuronide). Validate with deuterated internal standards (e.g., morphine-d3) .
- Immunoassays : Use as a preliminary screen but confirm with LC-MS due to cross-reactivity risks with other glucuronides .
Q. How does C6G contribute to codeine’s analgesic efficacy compared to morphine?
C6G binds μ-opioid receptors with affinity similar to codeine, providing analgesia independent of morphine conversion, particularly in CYP2D6 poor metabolizers . Key evidence:
- Intravenous C6G achieves ~60% of codeine’s analgesic effect in rodent models .
- In humans, C6G accounts for analgesia in patients lacking CYP2D6 activity . Methodological Note: Compare receptor binding (e.g., rat brain homogenate assays) and clinical pain scores across metabolizer phenotypes .
Advanced Research Questions
Q. How can contradictory findings on C6G’s vs. morphine’s role in analgesia be resolved experimentally?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Calculate free cerebrospinal fluid (CSF) concentrations of C6G and morphine, adjusted for receptor affinity and plasma protein binding. AUC ratios suggest C6G contributes >85% of analgesia after oral codeine .
- Genetic Knockout Models : Use CYP2D6-deficient animals or humanized liver models to isolate C6G’s effects .
Q. What methodological challenges arise in quantifying C6G in post-mortem tissues, and how are they addressed?
- Matrix Complexity : Fat and brain tissues require homogenization and LC-MS/MS with stable isotope-labeled standards (e.g., codeine-d3) to mitigate ion suppression .
- Stability Issues : Add sodium fluoride to prevent enzymatic hydrolysis of glucuronides during storage .
Q. How do recombinant β-glucuronidase enzymes improve hydrolysis efficiency in opioid urine panels?
- Enzyme Selection : B-One® or IMCszyme® RT hydrolyze C6G >90% in 15 minutes at room temperature, outperforming traditional enzymes .
- Validation : Cross-check hydrolysis efficiency with spiked urine samples and confirm via LC-MS to ensure no residual glucuronides .
Q. What pharmacokinetic factors must be considered when modeling C6G accumulation in renal impairment?
- Reduced Clearance : C6G’s renal excretion is impaired, leading to prolonged half-life. Use population PK models incorporating creatinine clearance rates .
- Dose Adjustment : Simulate C6G exposure using software like NONMEM® to guide codeine dosing in nephropathy patients .
Q. How does urine adulteration with pyridinium chlorochromate (PCC) affect C6G detection, and what markers indicate tampering?
- Oxidation Products : PCC converts C6G to codeinone and a lactone derivative. Monitor for these artifacts via high-resolution MS .
- Ratio Analysis : A skewed codeine-to-C6G ratio (<1:10) suggests adulteration. Validate with NMR for structural confirmation .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVOYRJXPDBPM-HSCJLHHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942952 | |
Record name | Codeine-6-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
High | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20736-11-2 | |
Record name | Codeine-6-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20736-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Codeine-6-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Codeine-6-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CODEINE-6-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2M937KY47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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